3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a sulfanylidene (C=S) group at position 2 and a 3-methoxyphenylmethyl substituent at position 2. The methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding through electronic effects, while the sulfanylidene moiety contributes to tautomerism and hydrogen-bonding interactions . Such structural features are critical for modulating biological activity, particularly in targeting somatostatin receptors (sst2) or kinase pathways, as seen in related analogs .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-5-2-4-10(8-11)9-18-14(19)12-6-3-7-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOZEMAICFSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-3-cyanopyridines with appropriate aldehydes and thiourea under specific reaction conditions. One common method involves using a solvent such as dimethylformamide (DMF) and a catalyst like iodine (I2) to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as CDK2, by binding to their active sites and disrupting their function. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Substituent Position and Electronic Effects: The target compound’s 3-methoxyphenylmethyl group at position 3 distinguishes it from fluorinated analogs (e.g., ) and bulkier substituents like tetrahydrofuran (). The methoxy group’s electron-donating nature may enhance π-π stacking with aromatic residues in receptor binding pockets compared to electron-withdrawing groups (e.g., fluorine) . Sulfanylidene (C=S) vs.
Biological Activity: sst2 Agonist Potential: highlights pyrido[2,3-d]pyrimidin-4-one derivatives with substitutions at positions 3 and 6 as potent sst2 agonists. The target compound’s 3-methoxyphenylmethyl group may mimic the 3-fluoro-5-hydroxyphenyl substituent in compound 36 (), which showed dose-dependent GH suppression . Anticancer Activity: Oxadiazole-functionalized pyridopyrimidines () demonstrate that substituents like trifluoromethyl and aryl groups enhance anticancer activity. The absence of such groups in the target compound suggests a different therapeutic niche .
Synthetic Accessibility: The target compound’s synthesis likely involves Ullmann-type coupling or reductive amination, as seen in and , which are scalable but may require optimization for regioselectivity .
Research Findings and Limitations
- sst2 Selectivity : Fluorinated and hydroxylated analogs (e.g., compound 36 in ) exhibit higher sst2 binding affinity, suggesting that the target compound’s methoxy group may require further optimization for receptor selectivity .
- Toxicity Considerations: Thieno-pyrimidinone analogs () with sulfur atoms show low cytotoxicity profiles, supporting the safety of the sulfanylidene moiety in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
